molecular formula C14H19ClF3N3O2S B2713970 N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide CAS No. 2085689-85-4

N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide

Cat. No.: B2713970
CAS No.: 2085689-85-4
M. Wt: 385.83
InChI Key: IGCGMEIILKEYPJ-NSHDSACASA-N
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Description

N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide is a chemical compound characterized by its unique molecular structure. This compound has significant applications in various scientific fields, thanks to its distinct properties derived from its chemical composition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide involves multiple steps. Typically, the process starts with the synthesis of the piperidine ring followed by the introduction of the sulfonamide group. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound is optimized through continuous flow reactors which allow for precise control over reaction conditions, minimizing by-products and enhancing overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide undergoes various types of chemical reactions including:

  • Oxidation: : Typically using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Can be reduced to corresponding amines using reducing agents like lithium aluminium hydride.

  • Substitution: : Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: : Potassium permanganate (KMnO4)

  • Reducing agents: : Lithium aluminium hydride (LiAlH4)

  • Substitution agents: : Sodium hydride (NaH) in presence of appropriate alkylating agents.

Major products formed from these reactions include derivatives of the original compound with altered functional groups.

Scientific Research Applications

N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide is used extensively in:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : Inhibitors in enzyme studies due to its unique functional groups.

  • Medicine: : Potential therapeutic agent in drug discovery, particularly for targeting specific biological pathways.

  • Industry: : Used in the development of agrochemicals and performance materials due to its stability and reactivity.

Mechanism of Action

The compound’s mechanism of action typically involves its interaction with specific molecular targets such as enzymes or receptors. It exerts effects through binding to these targets, inhibiting or modifying their activity. This interaction often involves pathways related to signal transduction or metabolic processes, depending on the application.

Comparison with Similar Compounds

Compared to other similar compounds, N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide stands out due to its unique combination of functional groups, providing a distinct set of chemical and biological properties. Similar compounds include:

  • N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methane-sulfonamide

  • N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]ethane-sulfonamide

These compounds share structural similarities but differ in their specific functional groups, which can affect their reactivity and applications.

Properties

IUPAC Name

N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClF3N3O2S/c1-9(2)24(22,23)20-11-4-3-5-21(8-11)13-12(15)6-10(7-19-13)14(16,17)18/h6-7,9,11,20H,3-5,8H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCGMEIILKEYPJ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1CCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S(=O)(=O)N[C@H]1CCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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